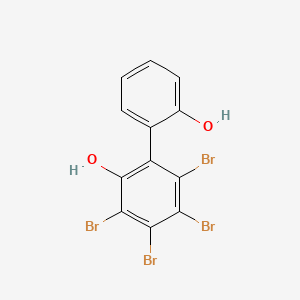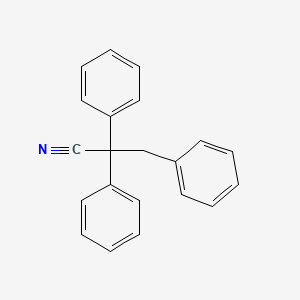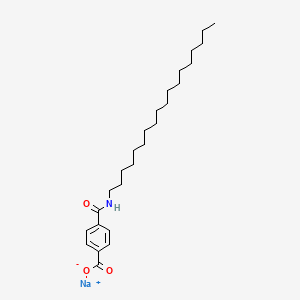
Di-o-tolylmercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Di-o-tolylmercury can be synthesized through the reaction of mercury(II) acetate with o-tolylmagnesium bromide in an ether solution. The reaction typically proceeds under an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of o-tolylmagnesium bromide by reacting o-tolyl bromide with magnesium in dry ether.
- Addition of mercury(II) acetate to the o-tolylmagnesium bromide solution.
- Isolation and purification of the resulting this compound by recrystallization .
Analyse Chemischer Reaktionen
Di-o-tolylmercury undergoes various chemical reactions, including:
Substitution Reactions: It reacts with stannous chloride to form di-o-tolyltin dichloride.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.
Complex Formation: This compound can form complexes with other metal ions and ligands, which can alter its chemical behavior.
Wissenschaftliche Forschungsanwendungen
Di-o-tolylmercury has several applications in scientific research:
Wirkmechanismus
The mechanism of action of di-o-tolylmercury involves its interaction with thiol groups in proteins and enzymes. This interaction can disrupt cellular functions and lead to toxic effects. The compound can also interfere with cellular signaling pathways and oxidative stress responses, contributing to its overall toxicity .
Vergleich Mit ähnlichen Verbindungen
Di-o-tolylmercury is similar to other organomercury compounds such as:
- Phenylmercury acetate
- Phenylmercury chloride
- Methylmercury
- Ethylmercury
Compared to these compounds, this compound is unique due to its specific structural arrangement and reactivity. Its ability to form complexes with other metals and its distinct substitution reactions make it a valuable compound for specialized research .
Eigenschaften
CAS-Nummer |
616-99-9 |
|---|---|
Molekularformel |
C14H14Hg |
Molekulargewicht |
382.85 g/mol |
IUPAC-Name |
bis(2-methylphenyl)mercury |
InChI |
InChI=1S/2C7H7.Hg/c2*1-7-5-3-2-4-6-7;/h2*2-5H,1H3; |
InChI-Schlüssel |
MXBDBDZPEVJJMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1[Hg]C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



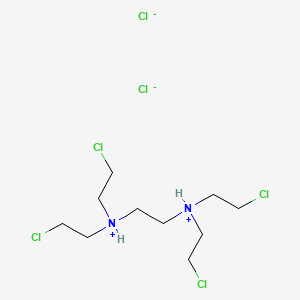
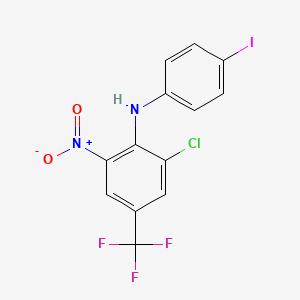

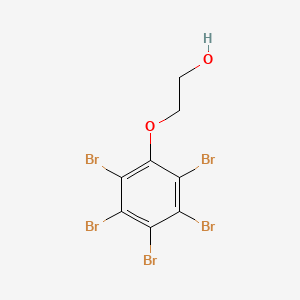
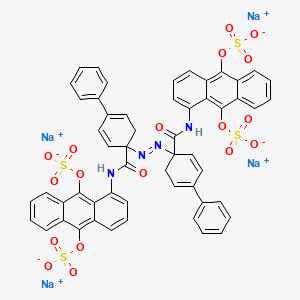
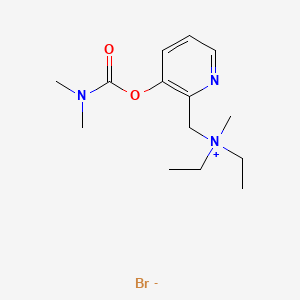
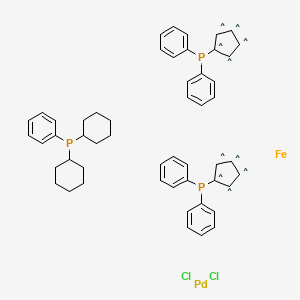
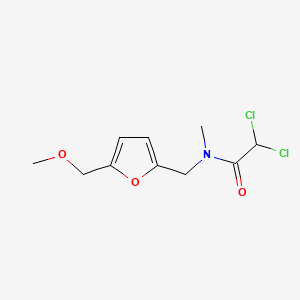
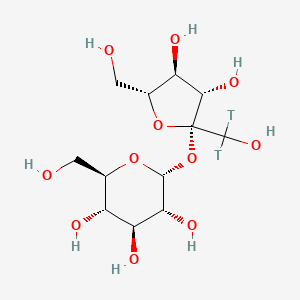
![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/structure/B13762758.png)
